Home > Products > Screening Compounds P60356 > 2'-O-Methyl Paclitaxel
2'-O-Methyl Paclitaxel - 156413-67-1

2'-O-Methyl Paclitaxel

Catalog Number: EVT-1465690
CAS Number: 156413-67-1
Molecular Formula: C48H53NO14
Molecular Weight: 867.945
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2'-O-Methyl Paclitaxel typically involves several key steps:

  1. Protection of Functional Groups: The hydroxyl groups on the paclitaxel molecule are often protected to prevent unwanted reactions during the synthesis process.
  2. Methylation Reaction: The primary step involves methylating the 2'-hydroxyl group using methyl iodide or another suitable methylating agent. This reaction can be facilitated by bases such as potassium carbonate to enhance nucleophilicity.
  3. Deprotection: After methylation, any protecting groups are removed to yield the final product.

Technical details of these methods often include the use of solvents like dimethylformamide or dichloromethane, and reaction conditions such as temperature and time are critical for optimizing yield and purity. Various methods have been reported in literature, showcasing different approaches to achieve this methylation efficiently .

Molecular Structure Analysis

The molecular structure of 2'-O-Methyl Paclitaxel retains the core structure of paclitaxel but features a methyl group attached to the 2'-position of its sugar moiety.

  • Molecular Formula: C₄₃H₅₃N₁₁O₁₁
  • Molecular Weight: Approximately 853.0 g/mol
  • Structural Characteristics:
    • The compound consists of a complex taxane ring system with multiple stereocenters.
    • The modification at the 2'-position alters its interaction with biological targets, particularly microtubules.

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly employed to confirm the structure by analyzing proton and carbon environments, providing insights into the purity and identity of the synthesized compound .

Chemical Reactions Analysis

The chemical behavior of 2'-O-Methyl Paclitaxel includes:

  1. Binding Interactions: Similar to paclitaxel, it binds to beta-tubulin in microtubules, stabilizing them and preventing depolymerization.
  2. Metabolic Stability: The methylation at the 2'-position may enhance metabolic stability compared to paclitaxel, potentially leading to prolonged action in vivo.
  3. Reactivity with Biological Targets: The modified compound retains its cytotoxic properties while potentially exhibiting altered reactivity profiles with various cellular components.

Research has shown that derivatives like 2'-O-Methyl Paclitaxel can exhibit different activity levels against cancer cell lines compared to their parent compound .

Mechanism of Action

The mechanism of action for 2'-O-Methyl Paclitaxel closely mirrors that of paclitaxel:

  • Microtubule Stabilization: It binds to the beta-subunit of tubulin, promoting microtubule assembly and inhibiting disassembly.
  • Cell Cycle Arrest: This stabilization leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.

Studies indicate that modifications at specific positions can influence binding affinity and efficacy against resistant cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-O-Methyl Paclitaxel include:

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for quantification and purity assessment .

Applications

The primary applications of 2'-O-Methyl Paclitaxel are in scientific research and potential therapeutic settings:

  • Cancer Treatment: As an investigational drug, it may be used in preclinical studies aimed at evaluating its efficacy against various tumors.
  • Drug Development: Its properties make it a candidate for further development into formulations that could overcome solubility issues associated with conventional paclitaxel.
  • Nanoparticle Formulations: Research is ongoing into using this derivative in nanoparticle drug delivery systems aimed at improving targeting and reducing systemic toxicity .
Introduction to 2'-O-Methyl Paclitaxel

2'-O-Methyl Paclitaxel (C₄₈H₅₃NO₁₄) is a structurally modified analog of the natural diterpenoid paclitaxel, originally isolated from Taxus brevifolia [8] [9]. This derivative features a methyl group substituted at the 2'-hydroxyl position of the C-13 side chain, a site critically implicated in paclitaxel’s biological activity. Unlike bioactive derivatives, 2'-O-Methyl Paclitaxel itself lacks significant cytotoxicity due to steric hindrance that disrupts tubulin binding [4] [7]. Consequently, it has emerged as a pivotal tool compound for elucidating paclitaxel’s mechanism of action, optimizing pharmacokinetic properties, and serving as an analytical standard in mass spectrometry-based assays. Its development reflects broader efforts to overcome inherent limitations of paclitaxel—such as poor water solubility and metabolic instability—through targeted chemical modifications [3] [6].

Structural and Functional Significance of the 2'-Position in Paclitaxel Derivatives

The 2'-hydroxyl (-OH) group on paclitaxel’s C-13 side chain is indispensable for its microtubule-stabilizing activity. This moiety forms a direct hydrogen bond with Asp26 on the β-tubulin subunit, facilitating the drug’s binding to microtubules and subsequent suppression of dynamic instability [3] [7]. Molecular dynamics simulations confirm that methylation at this position (creating 2'-O-Methyl Paclitaxel) sterically blocks this interaction, leading to a near-complete loss of antitumor activity [4]. This structural perturbation underscores the precision required in paclitaxel’s binding interface:

Table 1: Impact of 2'-Position Modifications on Paclitaxel-Tubulin Interactions

CompoundBinding Affinity to β-TubulinHydrogen Bond with Asp26Cytotoxicity (IC₅₀ vs. Paclitaxel)
PaclitaxelHighIntact1x (Reference)
2'-O-Methyl PaclitaxelNegligibleDisrupted>100x reduced
2'-Deoxy PaclitaxelLowAbsent>50x reduced

Beyond bioactivity, the 2'-position governs key physicochemical properties. Methylation increases the compound’s logP (partition coefficient) by ~0.8 units compared to unmodified paclitaxel, enhancing hydrophobicity [4] [7]. This alteration influences formulation behavior, making the derivative suitable for nanoparticle encapsulation or lipophilic prodrug designs where enhanced cellular uptake is desired [3] [6]. Nuclear magnetic resonance (NMR) analyses further reveal that methylation minimally distorts the overall conformation of the taxane core, preserving the molecule’s overall topology while selectively inactivating its tubulin-binding function [7].

Historical Development of Paclitaxel Analogues and Prodrug Strategies

Paclitaxel’s discovery in 1971 marked a watershed in oncology, but its clinical translation faced daunting challenges: scarcity (requiring 2–3 tons of Taxus brevifolia bark for 1 kg of drug), insolubility (<0.03 mg/mL in water), and hypersensitivity from solubilizing excipients like Cremophor EL [8] [9]. These limitations catalyzed three generations of analog development:

  • Natural Analog Screening (1980s–1990s): Early efforts focused on isolating naturally occurring taxanes (e.g., 10-deacetylbaccatin III) as semi-synthetic precursors, reducing ecological impact [9] [10].
  • Semi-Synthetic Derivatives (1990s–2000s): Docetaxel, bearing a tert-butoxycarbonyl group at C-13, emerged with improved bioavailability and reduced excipient toxicity [9].
  • Targeted Prodrugs (2010s–present): Rational modification of the 2'-position—including esters, carbonates, and ethers—aimed to enhance solubility or enable triggered activation [3] [6].

2'-O-Methyl Paclitaxel entered this landscape as both a metabolic probe and a stepping stone to advanced conjugates. Its synthesis typically involves selective methylation of protected paclitaxel precursors using methyl iodide (CH₃I) or diazomethane (CH₂N₂), achieving yields >80% under optimized conditions [4] [7]. Crucially, it exemplifies the "structural dissection" approach, where systematic modifications isolate pharmacophoric contributions of specific functional groups.

Table 2: Evolution of Key Paclitaxel Derivatives and Prodrug Strategies

GenerationRepresentative CompoundsModification SitePrimary ObjectiveOutcome/Limitation
FirstPaclitaxelN/ANatural compound isolationSupply crisis; poor solubility
SecondDocetaxelC-13 side chainImproved solubility and potencyReduced Cremophor dependence
Third2'-O-Methyl Paclitaxel2'-OH → 2'-OCH₃Mechanistic probeLoss of activity; analytical utility
ThirdPhosphate esters (e.g., 2'-PO₄)2'-OHWater solubility enhancementAlkaline phosphatase-activated
ThirdGlutathione conjugates2'-OHTumor-specific activationEnhanced selectivity

Rationale for 2'-O-Methyl Modification in Paclitaxel Optimization

The strategic value of 2'-O-methylation extends beyond its role as a mechanistic tool. Key rationales include:

  • Metabolic Stabilization: Cytochrome P450 (CYP)-mediated oxidation at C-2' contributes significantly to paclitaxel clearance. Methylation blocks this pathway, as evidenced by deuterated analogs (e.g., 2'-O-Methyl-d₃ Paclitaxel) exhibiting 2.3-fold slower hepatic metabolism in vitro [4]. This kinetic isotope effect (KIE) leverages deuterium’s mass difference to strengthen C-H bonds, delaying oxidative degradation without altering sterics [4].
  • Analytical Utility: As an internal standard in LC-MS/MS quantification, 2'-O-Methyl-d₃ Paclitaxel (C₄₈H₅₀D₃NO₁₄) provides unmatched precision. Its near-identical chromatographic behavior to paclitaxel, combined with a 3 Da mass shift, eliminates matrix interference during pharmacokinetic assays [4] [7].
  • Prodrug Gateway: While 2'-O-methyl itself diminishes activity, it serves as a stable anchor for advanced prodrugs. For instance, conjugating polyethylene glycol (PEG) via acid-labile linkers at the 2'-position enables tumor-specific release, leveraging the acidic tumor microenvironment [3] [6].
  • Solubility-Formulation Balance: Methylation moderately increases lipophilicity (cLogP ~3.2 → 4.0), enabling formulations like lipid nanoparticles or micelles. For example, silicate esters of 2'-O-methyl derivatives achieve drug-loading capacities up to 75 wt% in polymeric carriers [3].

Table 3: Physicochemical and Biochemical Properties of 2'-O-Methyl Paclitaxel vs. Paclitaxel

PropertyPaclitaxel2'-O-Methyl PaclitaxelFunctional Implication
Molecular FormulaC₄₇H₅₁NO₁₄C₄₈H₅₃NO₁₄Increased molecular mass
Water Solubility<0.03 mg/mL<0.01 mg/mLEnhanced nanoparticle compatibility
logP~3.2~4.0Improved membrane permeability
CYP3A4/CYP2C8 MetabolismHigh susceptibilityReduced susceptibilityPotential for extended half-life
Tubulin Binding AffinityKd ~0.1 µMUndetectable bindingValidation of 2'-OH mechanistic significance

Properties

CAS Number

156413-67-1

Product Name

2'-O-Methyl Paclitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C48H53NO14

Molecular Weight

867.945

InChI

InChI=1S/C48H53NO14/c1-26-32(61-44(56)38(58-7)36(29-17-11-8-12-18-29)49-42(54)30-19-13-9-14-20-30)24-48(57)41(62-43(55)31-21-15-10-16-22-31)39-46(6,33(52)23-34-47(39,25-59-34)63-28(3)51)40(53)37(60-27(2)50)35(26)45(48,4)5/h8-22,32-34,36-39,41,52,57H,23-25H2,1-7H3,(H,49,54)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1

InChI Key

CXXNFHTXDMZRLB-JBTWBBNCSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Synonyms

(αR,βS)-β-(Benzoylamino)-α-methoxy-benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.